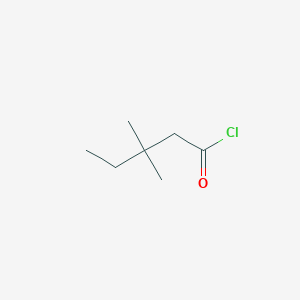

3,3-Dimethylpentanoyl chloride

Description

Contextualization within Acyl Chloride Chemistry and its Broader Significance in Synthetic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. iitk.ac.in They represent one of the most reactive types of carboxylic acid derivatives, a property attributed to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This high reactivity makes them exceptionally useful as acylating agents in a wide array of organic transformations. iitk.ac.in Acyl chlorides readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and carboxylic acids to produce anhydrides. iitk.ac.inlibretexts.org Their reaction with aromatic compounds in the presence of a Lewis acid catalyst, known as the Friedel-Crafts acylation, is a fundamental method for forming aromatic ketones. numberanalytics.com

Within this important class of reagents, 3,3-Dimethylpentanoyl chloride stands out due to its specific molecular architecture. The presence of two methyl groups on the third carbon atom of the pentanoyl chain introduces significant steric hindrance around the reactive carbonyl center. numberanalytics.com This steric bulk modulates its reactivity compared to less hindered, linear acyl chlorides like pentanoyl chloride. wikipedia.org While still a potent acylating agent, the bulky substituents can influence the rate and selectivity of its reactions, a feature that can be strategically exploited in complex syntheses. numberanalytics.comacs.org For instance, steric hindrance can prevent unwanted side reactions or direct a reaction towards a specific, less-hindered site in a multifunctional molecule. libretexts.org The study of sterically hindered acyl chlorides like this compound is crucial for understanding how steric demand impacts reaction mechanisms and for developing new synthetic methodologies. acs.orgresearchgate.net

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₁₃ClO nih.gov |

| Molecular Weight | 148.63 g/mol nih.gov |

| CAS Number | 79097-84-0 nih.gov |

| Canonical SMILES | CCC(C)(C)CC(=O)Cl nih.gov |

This interactive data table provides key chemical properties for this compound.

Importance of this compound as a Strategic Intermediate in Chemical Research

The unique structural characteristics of this compound make it a valuable intermediate in specialized areas of chemical synthesis, particularly in the agrochemical and pharmaceutical industries. Its role often involves introducing the sterically bulky 3,3-dimethylpentanoyl group into a larger molecule, which can be critical for achieving the desired biological activity or stability of the final product.

A significant application of this compound is in the manufacturing of certain pesticides. For example, it is a key reactant in the synthesis of the herbicide clethodim. environmentclearance.nic.in In this process, this compound is reacted with another intermediate, 3-Mesityl-2-oxo-1-oxaspiro numberanalytics.comnumberanalytics.comnon-3-ene (MOONE), in a solvent like toluene. environmentclearance.nic.in The incorporation of the 3,3-dimethylpentanoyl moiety is a crucial step in building the final, complex structure of the herbicide.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQFLNQHPAJHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dimethylpentanoyl Chloride

Established Synthetic Pathways for Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a well-established process, typically achieved through the use of various chlorinating agents. chemguide.co.uklibretexts.org These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. chemguide.co.uklibretexts.org

Carboxylic Acid Activation with Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Trichloride)

The most common methods for preparing acyl chlorides from carboxylic acids involve reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgmasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This is a widely used reagent for the synthesis of acyl chlorides. acs.orgiitk.ac.in The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.ukblogspot.com This is advantageous as it simplifies the purification of the final product. chemguide.co.ukblogspot.com The reaction is often carried out neat or in an inert solvent. commonorganicchemistry.com For instance, 2-sec-butyl-2,3-dimethylpentanoyl chloride has been prepared from its corresponding carboxylic acid using thionyl chloride. prepchem.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often used in organic synthesis for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgthermofisher.kr It is considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with oxalyl chloride also produces gaseous byproducts, which simplifies the workup. chemicalbook.com

Phosphorus Trichloride (PCl₃): PCl₃ is another viable reagent for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org The reaction yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk Unlike the reactions with thionyl chloride and oxalyl chloride, the byproduct is not gaseous, which can make the isolation of the acyl chloride more complex. chemguide.co.uklibretexts.org

Comparative Analysis of Reagent Efficacy and Selectivity in Acyl Chloride Formation

The choice of chlorinating agent often depends on the specific substrate and the desired reaction conditions.

| Reagent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) chemguide.co.ukblogspot.com | Gaseous byproducts simplify purification. chemguide.co.ukblogspot.com | Can lead to side reactions in some cases. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) chemicalbook.com | Milder and more selective than thionyl chloride. wikipedia.org Gaseous byproducts. chemicalbook.com | More expensive than thionyl chloride. blogspot.com |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ (liquid/solid) chemguide.co.uk | Effective for many substrates. | Non-gaseous byproduct complicates purification. chemguide.co.uklibretexts.org |

| Phosphorus Pentachloride (PCl₅) ** | POCl₃, HCl chemguide.co.uklibretexts.org | Highly reactive. | Solid reagent, can be less convenient to handle. |

Oxalyl chloride is often preferred for its mildness and selectivity, especially for sensitive substrates. wikipedia.org Thionyl chloride is a cost-effective and common choice, particularly when the gaseous byproducts are an advantage for purification. blogspot.com Phosphorus trichloride and phosphorus pentachloride are also effective but can be less desirable due to the nature of their byproducts. chemguide.co.uklibretexts.org

Novel Approaches to 3,3-Dimethylpentanoyl Chloride Synthesis

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient processes for chemical transformations, including the synthesis of acyl chlorides.

Mechanochemical Synthesis of Acyl Chlorides and Related Compounds

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a promising green chemistry approach. acs.orgnsf.gov This solvent-free method offers several advantages, including reduced reaction times, avoidance of hazardous solvents, and high chemoselectivity. nsf.govorganic-chemistry.org While specific examples for this compound are not detailed, the mechanochemical synthesis of ketones from acyl chlorides has been successfully demonstrated. acs.orgnsf.govnih.gov This suggests the potential for developing mechanochemical methods for the synthesis of acyl chlorides themselves, which could offer a more environmentally friendly alternative to traditional solvent-based methods.

Optimized Reaction Conditions and Process Intensification for this Acyl Chloride

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net In the context of acyl chloride synthesis, this could involve optimizing reaction parameters such as temperature, catalyst loading, and reaction time to improve yield and reduce waste. For example, in the synthesis of fatty acid chlorides, reacting a silylated fatty acid with a chlorinating agent like thionyl chloride at temperatures between -10° C and 50° C has been shown to be effective. google.com Furthermore, the use of catalysts can significantly enhance reaction rates. google.com Microwave-assisted synthesis is another process intensification technique that has been successfully applied to N-acylation procedures, drastically reducing reaction times from days to minutes. nih.gov Such approaches could be adapted for the synthesis of this compound to create a more efficient and scalable process.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3,3 Dimethylpentanoyl Chloride

Nucleophilic Acyl Substitution Reactions of 3,3-Dimethylpentanoyl Chloride

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including this compound. The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the substitution of the chloride leaving group. This process is central to the synthesis of numerous carboxylic acid derivatives.

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. This process, known as esterification, is typically rapid and efficient. 4college.co.uk

With Alcohols : Primary and secondary alcohols react readily with this compound at room temperature to form esters. 4college.co.uk The reaction is often vigorous, producing hydrogen chloride gas as a byproduct. chemguide.co.uk

With Phenols : Phenols can also be acylated by this compound to yield phenyl esters. chemguide.co.uk However, the reaction with phenols is generally slower than with alcohols. libretexts.org To enhance the reaction rate, the phenol (B47542) can be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org

The general mechanism involves the nucleophilic attack of the alcohol or phenol oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

Table 1: Esterification Reactions of this compound

| Nucleophile | Product | Reaction Conditions |

| Alcohol (R-OH) | 3,3-dimethylpentanoate ester | Room temperature |

| Phenol (Ar-OH) | Phenyl 3,3-dimethylpentanoate | Room temperature (slower) or with base |

Amidation Reactions with Amines and Ammonia (B1221849)

This compound reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. savemyexams.comlibretexts.org

With Ammonia : The reaction with a concentrated aqueous solution of ammonia is typically vigorous and results in the formation of 3,3-dimethylpentanamide and ammonium (B1175870) chloride. chemguide.co.uk Two equivalents of ammonia are required: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct. savemyexams.comchemguide.co.uk

With Primary and Secondary Amines : Primary and secondary amines react in a similar fashion to produce N-substituted and N,N-disubstituted amides. savemyexams.com Like the reaction with ammonia, an excess of the amine is often used to act as a base. libretexts.org

The high reactivity of acyl chlorides makes this a valuable method for amide synthesis. ccspublishing.org.cn

Table 2: Amidation Reactions of this compound

| Nucleophile | Product |

| Ammonia (NH₃) | 3,3-Dimethylpentanamide |

| Primary Amine (R-NH₂) | N-substituted 3,3-dimethylpentanamide |

| Secondary Amine (R₂NH) | N,N-disubstituted 3,3-dimethylpentanamide |

Carbonyl Group Transformations Involving this compound

Beyond simple nucleophilic substitution at the acyl carbon, this compound can undergo transformations that directly involve the carbonyl group, leading to the formation of ketones and other functionalities.

Ketone Synthesis via Acylation Reactions (e.g., Friedel-Crafts, Suzuki-Miyaura Cross-Coupling)

Acylation reactions using this compound are a key method for the synthesis of ketones.

Friedel-Crafts Acylation : This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com The reaction of this compound with an aromatic ring like benzene (B151609) would yield a phenyl ketone. libretexts.org The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion that is then attacked by the aromatic ring. sigmaaldrich.com This method is an effective way to attach an acyl group to a benzene ring. libretexts.org

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed cross-coupling reaction provides a versatile method for ketone synthesis. nih.govnsf.gov It involves the reaction of an acyl chloride with an organoboron compound, such as a boronic acid. nsf.govorganic-chemistry.org This approach offers high chemoselectivity and is tolerant of various functional groups. nsf.gov A mechanochemical, solvent-free approach for this reaction has also been developed, highlighting its potential for more sustainable synthesis. organic-chemistry.org

Mechanistic Studies of Carbonyl-Adjacent Reactivity

While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided results, general principles of carbonyl-adjacent reactivity apply. The presence of the bulky tert-butyl group adjacent to the carbonyl can influence reaction rates and pathways. For instance, in decarbonylation reactions of similar acyl chlorides, the structure of the alkyl group can dictate the elimination pathway. researchgate.net Further research into the specific mechanistic nuances of this compound would be beneficial for a more complete understanding.

Specific Reaction Pathways of this compound

This compound serves as a precursor in various synthetic routes. For example, it has been used in the preparation of intermediates for arylamide compounds. google.comgoogle.com In one instance, it was reacted with N,O-dimethyl hydroxylamine (B1172632) hydrochloride to form a Weinreb amide, a versatile intermediate in organic synthesis. google.com The reactivity of the acyl chloride allows for its incorporation into more complex molecular frameworks, demonstrating its utility as a building block in medicinal chemistry and materials science. uit.no

Decarbonylation Reactions and Olefin Formation

Acyl chlorides, particularly those with tertiary α-carbons like this compound, can undergo decarbonylation reactions, which involve the loss of a carbonyl group (CO) to form an alkyl intermediate that can subsequently eliminate a proton to yield an olefin. This process is often catalyzed by transition metals.

The decarbonylation of sterically hindered acyl chlorides such as pivaloyl chloride has been observed under palladium catalysis. acs.org In a study investigating the generation of carbon monoxide from acyl chlorides, pivaloyl chloride, when treated with a palladium catalyst and a phosphine (B1218219) ligand at elevated temperatures, underwent complete consumption. acs.org The reaction proceeded through a decarbonylative pathway, yielding isobutene as the specific olefin product. acs.org

This transformation suggests a likely pathway for this compound. The proposed mechanism involves the oxidative addition of the acyl chloride to a low-valent palladium complex, forming an acyl-palladium(II) intermediate. This intermediate then undergoes decarbonylation to produce a neopentyl-type palladium complex. Subsequent β-hydride elimination from this complex would lead to the formation of the corresponding olefins and a palladium-hydride species, which is then reductively eliminated to regenerate the catalyst.

For this compound, two potential olefins could be formed via β-hydride elimination: 3,3-dimethyl-1-pentene (B1360116) and 2-ethyl-3,3-dimethyl-1-butene. The regioselectivity of this elimination would be influenced by the specific reaction conditions and the nature of the catalytic system employed. Transition-metal-catalyzed decarbonylation of aliphatic carboxylic acid derivatives is a recognized method for producing olefins. researchgate.net

Table 1: Expected Olefin Products from the Decarbonylation of this compound

| Starting Material | Potential Olefin Products |

| This compound | 3,3-Dimethyl-1-pentene |

| 2-Ethyl-3,3-dimethyl-1-butene |

This table is based on the potential β-hydride elimination pathways from the intermediate alkyl-metal complex.

Radical Alkylation and Addition Reactions

The carbon-chlorine bond in this compound can be cleaved under radical conditions to generate a 3,3-dimethylpentanoyl radical. This radical species can then participate in various alkylation and addition reactions. The stability of the intermediate radical and the reaction conditions play a crucial role in determining the outcome of these reactions.

Research on the analogous pivaloyl radical (tert-butylcarbonyl radical) has shown that it undergoes effective addition reactions with electron-deficient alkenes like acrylonitrile. bbhegdecollege.com The rate constant for this addition is significant, indicating that such reactions proceed efficiently. bbhegdecollege.com This suggests that the 3,3-dimethylpentanoyl radical would similarly add to activated double bonds, providing a pathway for C-C bond formation.

Furthermore, acyl chlorides can be precursors for radical generation under specific conditions. For instance, the chlorination of pivaloyl chloride can proceed via a free radical mechanism in the presence of a radical initiator like UV light. googleapis.com This highlights the susceptibility of the alkyl portion of the molecule to radical functionalization.

In the context of transition-metal catalysis, a Ti(III)-catalyzed radical addition of tertiary alkyl chlorides to electron-deficient alkenes has been developed. pearson.com Although this method uses alkyl chlorides directly, the underlying principle of generating a tertiary radical and its subsequent addition is highly relevant. If this compound undergoes decarbonylation to form the corresponding alkyl radical, this species could be trapped by Michael acceptors in a similar fashion.

Kinetic and Stereochemical Investigations of this compound Reactions

The steric bulk of the 3,3-dimethylpentyl group significantly influences the kinetics and stereochemistry of reactions involving this compound.

Kinetic Investigations:

Kinetic studies on the methanolysis of a series of aliphatic acyl chlorides, including pivaloyl chloride, in acetonitrile (B52724) have provided valuable insights into the effect of steric hindrance. psu.edu The reaction was found to proceed via both second- and third-order kinetic pathways. The introduction of successive methyl groups on the α-carbon of acetyl chloride resulted in a notable decrease in the rate coefficients upon the introduction of the third methyl group (i.e., in pivaloyl chloride). psu.edu This retardation is attributed to the substantial steric hindrance posed by the tert-butyl group, which impedes the nucleophilic attack of methanol (B129727) at the carbonyl carbon.

Table 2: Relative Reactivity in Methanolysis of Acyl Chlorides

| Acyl Chloride | Relative Rate |

| Acetyl chloride | High |

| Propanoyl chloride | Slightly lower |

| Isobutyryl chloride | Lower |

| Pivaloyl chloride | Significantly lower |

This table illustrates the general trend of decreasing reactivity with increasing steric hindrance at the α-carbon, based on findings from the methanolysis of acyl chlorides. psu.edu

Given the structural similarity, it can be inferred that this compound would exhibit even slower reaction kinetics in nucleophilic acyl substitution reactions compared to pivaloyl chloride due to the larger ethyl group in place of a methyl group, further increasing the steric congestion around the reactive center.

Stereochemical Investigations:

The stereochemistry of reactions at the carbonyl carbon of this compound generally follows the well-established nucleophilic addition-elimination mechanism. In reactions with achiral nucleophiles, no new stereocenters are formed. However, if this compound reacts with a chiral alcohol, for instance, a pair of diastereomeric esters would be formed. The stereochemical outcome would be dictated by the relative energies of the diastereomeric transition states.

For reactions involving the generation of a radical at the α-carbon (which is not possible for this compound without fragmentation) or adjacent carbons, the stereochemical outcome would depend on the planarity of the radical intermediate and the facial selectivity of its subsequent reaction. Since the quaternary carbon in the 3,3-dimethylpentyl group is achiral, and the adjacent methylene (B1212753) carbons are prochiral, reactions at these positions could potentially generate new stereocenters, with the product distribution depending on steric and electronic factors. In decarbonylation reactions, the intermediate alkyl radical is typically planar or rapidly inverting, which would lead to racemization if the radical center were chiral. However, in the case of the 3,3-dimethylpentyl radical, the relevant carbon is not a stereocenter.

Strategic Applications of 3,3 Dimethylpentanoyl Chloride in Advanced Organic Synthesis

Construction of Complex Molecular Scaffolds and Chiral Building Blocks

3,3-Dimethylpentanoyl chloride serves as a versatile building block in the synthesis of complex molecular architectures. biosynth.com Its distinct structural feature, the quaternary carbon center, provides a fixed stereochemical point that can direct the formation of intricate three-dimensional structures. This is particularly valuable in the construction of molecular scaffolds, which are core structures that can be further elaborated to create a diverse range of molecules. mdpi.com The acyl chloride functionality allows for ready reaction with various nucleophiles, enabling the attachment of the 3,3-dimethylpentanoyl moiety to a larger molecular framework.

In the realm of chiral synthesis, acyl chlorides are instrumental in creating stereogenic centers. chemrxiv.org While specific examples detailing the direct use of this compound in the synthesis of chiral building blocks are not prevalent in the provided search results, the general principles of asymmetric synthesis support its potential in this area. For instance, its reaction with a chiral alcohol, amine, or other chiral auxiliary can lead to the formation of diastereomeric products that can be separated. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product containing the 3,3-dimethylpentanoyl group. The synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the production of enantiomerically pure drugs with improved efficacy and reduced side effects. rsc.orgchemrxiv.org

The following table outlines the key aspects of using acyl chlorides like this compound in constructing molecular scaffolds and chiral building blocks.

| Application Area | Synthetic Strategy | Significance |

| Complex Molecular Scaffolds | Acylation of polyfunctional molecules | Provides a rigid structural element, influencing overall molecular shape and properties. mdpi.com |

| Chiral Building Blocks | Reaction with chiral auxiliaries or asymmetric catalysis | Enables the synthesis of enantiomerically pure compounds, crucial for pharmaceutical applications. chemrxiv.orgrsc.org |

Synthetic Intermediates in Pharmaceutical and Agrochemical Development

The utility of this compound extends significantly into the realms of pharmaceutical and agrochemical development, where it functions as a key synthetic intermediate. biosynth.comnih.gov Its incorporation into a larger molecule can influence properties such as lipophilicity, metabolic stability, and biological activity.

In the agrochemical industry, a notable application of this compound is in the manufacturing process of the insecticide Spiromesifen. environmentclearance.nic.inenvironmentclearance.nic.in In this synthesis, this compound is reacted with 3-Mesityl-2-oxo-1-oxaspiro evitachem.comevitachem.comnon-3-ene (MOONE). environmentclearance.nic.inenvironmentclearance.nic.in This reaction is a critical step in the formation of the final active ingredient.

While direct examples of its use in marketed pharmaceuticals are not explicitly detailed in the provided search results, the presence of the structurally related 3,3-dimethylbutanoyl chloride in synthetic routes for various compounds suggests the potential utility of the 3,3-dimethylpentanoyl group in medicinal chemistry. google.com The introduction of the gem-dimethyl group can block metabolic oxidation at the adjacent position, a common strategy in drug design to enhance pharmacokinetic properties. The chloride form allows for efficient coupling reactions to build up the complex molecules required for biologically active compounds. nih.gov

The table below summarizes the role of this compound as a synthetic intermediate.

| Industry | Specific Application | Key Reaction |

| Agrochemical | Synthesis of Spiromesifen | Acylation of 3-Mesityl-2-oxo-1-oxaspiro evitachem.comevitachem.comnon-3-ene (MOONE) environmentclearance.nic.inenvironmentclearance.nic.in |

| Pharmaceutical | Potential intermediate for bioactive molecules | Acylation of various nucleophilic substrates to introduce the 3,3-dimethylpentanoyl moiety. |

Utilization in Polymer Chemistry and Material Science

The application of this compound in polymer chemistry and material science is an area of potential, though less documented in the provided search results than its role in small molecule synthesis. Acyl chlorides are known to be reactive monomers and can be used in polymerization reactions. For instance, they can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.

The incorporation of the bulky 3,3-dimethylpentyl group into a polymer backbone could significantly influence the material's properties. This group could increase the polymer's thermal stability, solubility in organic solvents, and its amorphous character by disrupting chain packing. These properties are desirable in various applications, from specialty plastics to advanced coatings.

While specific examples of polymers derived from this compound are not available in the search results, the fundamental reactivity of acyl chlorides suggests its viability as a monomer or modifying agent in the synthesis of novel polymeric materials. evitachem.com

Catalytic Methodologies Utilizing this compound as a Substrate

This compound can serve as a substrate in various catalytic reactions, enabling the formation of new chemical bonds under mild and efficient conditions. nih.gov The reactivity of the acyl chloride group makes it an excellent electrophile for cross-coupling reactions.

For example, in transition metal-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, acyl chlorides can be coupled with a wide range of organometallic reagents. These reactions, typically catalyzed by palladium or nickel complexes, allow for the formation of carbon-carbon bonds, leading to the synthesis of ketones and other complex organic molecules. The development of catalytic methods for the functionalization of acyl chlorides is an active area of research. researchgate.net

Furthermore, recent advancements in photoredox catalysis have opened up new avenues for the use of acyl chlorides. nih.gov These methods often involve the generation of radical species under mild conditions, which can then participate in a variety of bond-forming reactions. While specific examples utilizing this compound in these catalytic systems were not found, its general reactivity profile makes it a suitable candidate for such transformations. The development of new catalytic methods that can tolerate a wide range of functional groups is crucial for the efficient synthesis of complex molecules. umsl.edu

The table below highlights potential catalytic methodologies where this compound could be employed as a substrate.

| Catalytic Method | Potential Transformation | Significance |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of C-C bonds to produce ketones and other complex molecules. researchgate.net |

| Photoredox Catalysis | Radical-based functionalization | Enables novel bond formations under mild reaction conditions. nih.gov |

| Organocatalysis | Acylation of various nucleophiles | Provides an alternative to metal-based catalysts, often with high stereoselectivity. |

Advanced Spectroscopic Characterization Techniques for 3,3 Dimethylpentanoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,3-Dimethylpentanoyl chloride, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting. The structure of this compound features four unique proton environments.

The methyl protons of the ethyl group (position 1) are furthest from the electron-withdrawing acyl chloride group and thus appear most upfield. They are split into a triplet by the adjacent methylene (B1212753) protons.

The gem-dimethyl protons (position 3') are equivalent and appear as a singlet due to the absence of adjacent protons.

The methylene protons of the ethyl group (position 4) are adjacent to the quaternary carbon and are split into a quartet by the neighboring methyl protons.

The methylene protons alpha to the carbonyl group (position 2) are the most deshielded due to the inductive effect of the carbonyl and chlorine atom, causing them to appear furthest downfield as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 1 (CH₃) | ~0.9 | Triplet | 3H |

| 3' (CH₃)₂ | ~1.1 | Singlet | 6H |

| 4 (CH₂) | ~1.6 | Quartet | 2H |

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, five distinct carbon signals are expected, including the characteristic downfield signal of the carbonyl carbon. docbrown.info The solvent used can influence the exact chemical shifts. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~8.4 |

| C5 | ~33.8 |

| C3' | ~26.2 |

| C4 | ~36.0 |

| C2 | ~55.0 |

For unambiguous assignment of complex structures, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed. omicsonline.org These experiments reveal correlations between nuclei, confirming the molecular skeleton. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, a cross-peak would be expected between the protons at position 1 (CH₃) and position 4 (CH₂), confirming the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would show cross-peaks for C1-H, C2-H, C3'-H, and C4-H, definitively linking the proton signals to their respective carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is crucial for piecing together the molecular framework. Key correlations would include:

The methylene protons at position 2 with the carbonyl carbon and the quaternary carbon (C3).

The gem-dimethyl protons (3') with the quaternary carbon (C3), the methylene carbon at position 4, and the methylene carbon at position 2.

The ethyl group protons (1 and 4) with the quaternary carbon (C3).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

IR spectroscopy is highly effective for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound is dominated by absorptions from the carbonyl group and C-H bonds. msu.edu

C=O Stretch: The most characteristic absorption is a strong, sharp peak for the carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1785-1815 cm⁻¹.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of sp³ C-H bonds in the methyl and methylene groups. libretexts.orgdocbrown.info

C-H Bending: Bending vibrations for methyl and methylene groups appear in the 1350-1470 cm⁻¹ range. libretexts.orgdocbrown.info

C-Cl Stretch: A moderate to strong absorption for the C-Cl single bond stretch is expected in the 550-850 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1785 - 1815 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C-H (CH₂/CH₃) | Bend | 1350 - 1470 | Variable |

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. researchgate.net While C=O groups are visible in Raman, the C-C skeletal vibrations are often more prominent than in IR.

C-H Stretching: Symmetric and anti-symmetric C-H stretching modes of the methyl and methylene groups are observed in the 2800-3100 cm⁻¹ region. researchgate.net

C=O Stretching: The carbonyl stretch also gives a signal in the Raman spectrum, typically in a similar region to the IR absorption (~1800 cm⁻¹).

C-C Skeletal Vibrations: The "fingerprint" region below 1500 cm⁻¹ contains a complex pattern of signals corresponding to C-C stretching and bending vibrations, which are characteristic of the molecule's specific carbon skeleton. perkinelmer.cl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. libretexts.org The molecular formula for this compound is C₇H₁₃ClO, with a molecular weight of approximately 148.63 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺•) which then breaks down into smaller, charged fragments. savemyexams.com A key feature in the mass spectrum of a chlorine-containing compound is the presence of an [M+2] peak. ibchem.com This is due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which results in two molecular ion peaks separated by two mass units with a relative intensity ratio of approximately 3:1. ibchem.com

The fragmentation of this compound would proceed through several predictable pathways:

Loss of Cl•: Cleavage of the C-Cl bond would yield an acylium ion.

Loss of •C₂H₅: Alpha-cleavage can result in the loss of an ethyl radical.

McLafferty Rearrangement: While less common for acyl chlorides compared to ketones or esters, it could potentially occur.

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide.

Table 4: Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 148/150 | [C₇H₁₃ClO]⁺• | Molecular ion peak ([M]⁺• and [M+2]⁺•) showing a ~3:1 ratio. |

| 113 | [C₇H₁₃O]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 85 | [C₅H₉O]⁺ | Loss of an ethyl radical (•C₂H₅) and CO. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable and often prominent fragment. |

Isotopic Signature Analysis (e.g., for Chlorine)

Isotopic signature analysis, particularly Compound-Specific Isotope Analysis (CSIA), offers a sophisticated method for characterizing organochlorine compounds like this compound. This technique focuses on measuring the ratio of stable isotopes of specific elements within a molecule. For chlorinated compounds, the analysis of chlorine's stable isotopes, ³⁷Cl and ³⁵Cl, provides a unique fingerprint that can be invaluable for source determination and for tracking the compound's transformation pathways in chemical or environmental systems. magtech.com.cnresearchgate.net

Chlorine naturally exists as two stable isotopes: ³⁵Cl, with a natural abundance of approximately 76%, and ³⁷Cl, with an abundance of about 24%. dioxin20xx.org The ratio of these isotopes (³⁷Cl/³⁵Cl) in a compound is not constant; it can vary slightly depending on the origin of the starting materials and the chemical processes the compound has undergone. dioxin20xx.org These subtle variations are measured with high precision and expressed in the delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard, Standard Mean Ocean Chloride (SMOC). dioxin20xx.orgciaaw.org

The governing equation for the delta value is: δ³⁷Cl (‰) = [(R_sample / R_ref) - 1] * 1000 where R_sample is the ³⁷Cl/³⁵Cl ratio in the sample (e.g., this compound) and R_ref is the ratio in the SMOC standard. dioxin20xx.org

Detailed Research Findings

Research into the isotopic analysis of organochlorine pollutants has established that δ³⁷Cl values can effectively differentiate between batches of synthetic chemicals produced via different reaction pathways or with precursors from different sources. dioxin20xx.org This is due to the kinetic isotope effect (KIE), where reactions involving the lighter ³⁵Cl isotope proceed at a slightly faster rate than those with the heavier ³⁷Cl isotope. dioxin20xx.org Consequently, both the resulting product and the unreacted starting material will exhibit distinct isotopic signatures.

While specific research on the chlorine isotopic signature of this compound is not prominently available, the principles derived from studies on other organochlorines are directly applicable. For instance, the synthesis of this compound from 3,3-dimethylpentanoic acid using different chlorinating agents (e.g., thionyl chloride vs. oxalyl chloride) could potentially result in products with distinguishable δ³⁷Cl values.

The primary analytical methods for CSIA of chlorine include Gas Chromatography coupled with Isotope Ratio Mass Spectrometry (GC-IRMS) or Quadrupole Mass Spectrometry (GC-qMS). magtech.com.cnacs.org These online methods allow for the separation of the target compound from a complex mixture before it is introduced into the mass spectrometer for isotope ratio measurement. magtech.com.cn For higher precision measurements, especially when sample amounts are limited, Thermal Ionization Mass Spectrometry (TIMS) can be employed, though it often requires offline conversion of the organochlorine to an inorganic salt like CsCl. dioxin20xx.orgacs.orgnasa.gov

The application of CSIA could be used to monitor the degradation of this compound. For example, in a hydrolysis reaction, the cleavage of the C-Cl bond would lead to an enrichment of ³⁷Cl in the remaining, unreacted acyl chloride, as the molecules with the lighter ³⁵Cl react faster. Tracking this isotopic fractionation can provide detailed insights into reaction mechanisms and rates. csic.es

Illustrative Isotopic Data for Organochlorine Compounds

Although experimental δ³⁷Cl values for this compound are not published, the following table presents typical data for other organochlorine compounds, demonstrating the range and utility of chlorine isotope analysis. These values are used to differentiate sources and assess the extent of degradation of environmental contaminants.

Table 1: Representative δ³⁷Cl Values for Various Organochlorine Compounds

This table showcases typical chlorine isotopic signatures found in common organochlorine compounds, measured relative to the SMOC standard. The variation in values highlights the potential of this technique for source tracking and process monitoring.

| Compound Name | Chemical Formula | Typical δ³⁷Cl (‰ vs SMOC) | Reference |

|---|---|---|---|

| Tetrachloroethene (PCE) | C₂Cl₄ | -5.5 to +3.2 | acs.org |

| Trichloroethylene (TCE) | C₂HCl₃ | -3.5 to +4.1 | researchgate.net |

| p,p'-Dichlorodiphenyltrichloroethane (DDT) | C₁₄H₉Cl₅ | -3.15 to +0.25 | acs.org |

| 1,1,2-Trichloroethane (1,1,2-TCA) | C₂H₃Cl₃ | -2.7 to -6.9 (during biodegradation) | csic.es |

| Pentachlorophenol (PCP) | C₆HCl₅O | -1.8 to +2.5 | acs.org |

By applying these established techniques, a detailed isotopic profile for this compound could be developed. This would enable researchers to distinguish between different synthetic batches, understand its stability and reactivity through kinetic isotope effects, and potentially trace its fate in complex chemical environments.

Theoretical and Computational Chemistry Approaches Applied to 3,3 Dimethylpentanoyl Chloride

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to calculating the electronic structure and energetic properties of molecules. These approaches solve approximations of the Schrödinger equation to determine molecular orbitals, electron densities, and energy levels.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular systems. als-journal.comaps.org Ab initio methods compute molecular properties from first principles, using only fundamental physical constants, without experimental data. nih.gov DFT, while also a quantum mechanical method, calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. als-journal.commdpi.com

For 3,3-dimethylpentanoyl chloride, these methods can be used to optimize its three-dimensional geometry and calculate a variety of electronic properties. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can determine the distribution of electron charge across the molecule. als-journal.com This would reveal the electrophilic nature of the carbonyl carbon, a key feature of acyl chloride reactivity. The calculations can also yield values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

This table presents hypothetical data typical of a DFT calculation for illustrative purposes.

| Property | Calculated Value | Unit |

| Total Energy | -885.45 | Hartrees |

| Dipole Moment | 3.15 | Debye |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.4 | eV |

| Charge on Carbonyl Carbon | +0.75 | e |

| Charge on Carbonyl Oxygen | -0.62 | e |

Molecules with single bonds can exist in various spatial arrangements, known as conformations, which arise from rotation around these bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. rsc.orgmdpi.com

For this compound, rotation around the C-C single bonds of its pentanoyl backbone gives rise to several possible conformers. The steric bulk of the two methyl groups on the third carbon atom significantly influences the conformational landscape. Computational methods, particularly DFT, can be used to perform a systematic search of the potential energy surface. mdpi.com By calculating the relative energies of different conformers, it is possible to determine the most stable, lowest-energy structure, which is the most populated conformation at thermal equilibrium. rsc.org This analysis is crucial for understanding how the molecule's shape affects its physical properties and its ability to interact with other molecules.

Table 2: Relative Energies of Hypothetical this compound Conformers (Illustrative)

This table shows plausible relative energies for different spatial arrangements of the molecule.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | +60° | 5.2 | 12.5 |

| Gauche 2 | -60° | 5.2 | 12.5 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. It allows for the characterization of reactants, products, intermediates, and the high-energy transition states that connect them. scielo.brchemrxiv.org

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. A typical reaction for this compound would be its hydrolysis, reacting with water to form 3,3-dimethylpentanoic acid and hydrochloric acid.

Computational modeling can elucidate the step-by-step mechanism of such a reaction. researchgate.net Using DFT, researchers can model the potential energy surface of the reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. nih.govnih.gov For the hydrolysis of this compound, the mechanism likely involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release a chloride ion. Calculating the energy barriers (activation energies) for different potential pathways allows for the prediction of the most favorable reaction mechanism. scielo.br

Once the energies of the reactants and the transition state are known from quantum chemical calculations, Transition State Theory (TST) can be used to estimate the reaction rate coefficient (k). nih.gov The rate coefficient is fundamentally related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.

By calculating vibrational frequencies for both the reactant and the transition state structures, it is possible to compute the necessary thermodynamic quantities to predict the rate of reaction at different temperatures. nih.gov This predictive power is invaluable for understanding how factors like temperature will influence the reaction kinetics of this compound without performing the actual experiment.

Table 3: Predicted Kinetic Parameters for the Hydrolysis of this compound (Illustrative)

This table provides hypothetical kinetic data derived from computational modeling.

| Parameter | Calculated Value | Unit |

| Enthalpy of Activation (ΔH‡) | 65.5 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80.2 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡ at 298K) | 89.4 | kJ/mol |

| Predicted Rate Coefficient (k at 298K) | 1.5 x 10⁻³ | s⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is ideal for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to model the physical movements and dynamic behavior of atoms and molecules over time. rsc.orgmdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a "movie" of molecular motion. nih.gov

For this compound, an MD simulation could model its behavior in a solvent, such as water or an organic solvent. copernicus.org Such a simulation would reveal how the molecule tumbles and rotates, how its flexible carbon chain changes conformation over time, and how it interacts with surrounding solvent molecules through intermolecular forces. This provides insight into solvation effects, diffusion rates, and the local structure of the solution around the acyl chloride molecule. These simulations are particularly useful for understanding macroscopic properties like viscosity or transport phenomena from a molecular perspective.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water (Illustrative)

This table outlines a sample setup for an MD simulation.

| Parameter | Value/Description |

| System Composition | 1 molecule of this compound + 2000 water molecules |

| Force Field | CHARMM / OPLS |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

| Boundary Conditions | Periodic |

Emerging Research Frontiers and Future Outlook for 3,3 Dimethylpentanoyl Chloride

Development of Sustainable Synthetic Routes for Acyl Chlorides

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅), which are effective but pose environmental and safety concerns. chemguide.co.uk Current research is actively exploring greener alternatives that minimize waste and avoid hazardous chemicals, in line with the principles of green chemistry.

Several promising sustainable routes for the synthesis of acyl chlorides, which could be adapted for 3,3-Dimethylpentanoyl chloride, are being investigated:

Catalytic Approaches: The use of catalytic amounts of reagents is a cornerstone of green chemistry. For instance, dimethylformamide (DMF) is known to catalyze the reaction between carboxylic acids and thionyl chloride, allowing for milder reaction conditions. reddit.com Research into more efficient and recyclable catalysts is ongoing.

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solvent-free environment, reduces volatile organic compound (VOC) emissions and simplifies purification. Methods utilizing reagents like bis(trichloromethyl)carbonate (triphosgene) under solvent-free conditions have been developed for the preparation of aliphatic acid chlorides. This approach offers high purity and yield with minimal environmental impact.

Alternative Chlorinating Agents: The exploration of safer and more environmentally benign chlorinating agents is a key area of research. While specific examples for this compound are not abundant, the broader field of acyl chloride synthesis is moving towards reagents that produce less harmful byproducts.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of reactive intermediates like acyl chlorides. The precise control over reaction parameters in a flow system can lead to higher yields and purity while minimizing the risks associated with handling hazardous materials.

| Synthetic Route | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Catalytic Methods (e.g., with DMF) | Uses small amounts of a catalyst to promote the reaction. | Milder reaction conditions, potentially higher selectivity. | reddit.com |

| Solvent-Free Synthesis | Eliminates the need for organic solvents. | Reduced environmental impact, simplified workup. | |

| Alternative Chlorinating Agents | Employs less hazardous reagents than traditional methods. | Improved safety profile, less toxic byproducts. | |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, better control over reaction parameters, easy scalability. |

Discovery of Novel Reactivities and Catalytic Systems in the Context of This Compound

The steric hindrance in this compound significantly influences its reactivity, often necessitating the development of specialized catalytic systems to achieve desired transformations. Research in this area is focused on unlocking new reaction pathways and improving the efficiency of known reactions.

Overcoming Steric Hindrance in Acylation Reactions: Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction, can be challenging with sterically bulky acyl chlorides. alevels.ai Novel catalytic systems, potentially involving more active Lewis acids or alternative activation methods, are being explored to facilitate the acylation of aromatic and other nucleophilic substrates with hindered acyl chlorides.

Cross-Coupling Reactions: The development of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. While the direct use of acyl chlorides in reactions like Suzuki or Stille couplings can be complicated by side reactions, new catalyst systems are emerging that show promise for the selective coupling of even sterically demanding acyl chlorides. These advancements could enable the incorporation of the 3,3-dimethylpentanoyl moiety into complex molecules with high precision.

Enantioselective Catalysis: For reactions involving chiral substrates or catalysts, the steric bulk of this compound can play a crucial role in directing the stereochemical outcome. Future research may focus on designing chiral catalysts that can effectively accommodate and control the reactivity of such hindered electrophiles, opening up new avenues for asymmetric synthesis.

Formation of Hindered Ketones and Diketones: The reaction of bulky acyl chlorides with organometallic reagents can lead to the formation of sterically hindered ketones. nih.gov Under certain conditions, the reaction of bulky acyl chlorides with organolithium reagents has been observed to produce 1,3-diketones, which are valuable synthetic intermediates. nih.gov This reactivity offers a potential route to complex molecular architectures.

| Area of Research | Focus | Potential Impact | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Developing more active catalysts to overcome steric hindrance. | Facilitating the synthesis of bulky aromatic ketones. | alevels.ai |

| Transition Metal-Catalyzed Cross-Coupling | Designing new ligands and catalysts for selective coupling reactions. | Enabling the precise incorporation of the 3,3-dimethylpentanoyl group. | |

| Enantioselective Catalysis | Utilizing the steric bulk to control stereochemistry in asymmetric reactions. | Opening new routes to chiral molecules. | |

| Reactions with Organometallics | Exploring the formation of hindered ketones and 1,3-diketones. | Providing access to valuable and complex synthetic building blocks. | nih.gov |

Advanced Applications in Specialized Chemical Synthesis Utilizing this compound

The unique structural feature of this compound makes it a valuable building block in specialized areas of chemical synthesis where steric bulk is desired to impart specific properties to the target molecule.

Pharmaceutical and Agrochemical Synthesis: The introduction of sterically hindered groups can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. nih.gov The 3,3-dimethylpentanoyl group can be incorporated into potential drug candidates or agrochemicals to fine-tune these properties. Its steric bulk can shield a reactive functional group or control the conformation of a molecule, leading to enhanced efficacy or selectivity. Acyl chlorides are versatile reagents in the synthesis of esters and amides, which are common functionalities in pharmaceuticals. guidechem.comstudy.com

Materials Science: In polymer chemistry and materials science, the incorporation of bulky side chains can have a profound impact on the physical properties of materials. The 3,3-dimethylpentanoyl group, when attached to a polymer backbone, could influence properties such as solubility, thermal stability, and mechanical strength by disrupting polymer chain packing.

Synthesis of Complex Molecules and Natural Products: The synthesis of complex organic molecules often requires precise control over reactivity and stereochemistry. Sterically demanding building blocks like this compound can be employed to introduce specific structural motifs or to direct the course of a reaction sequence by blocking certain reaction sites.

The future of this compound in these advanced applications will depend on the continued development of efficient and selective synthetic methods that allow for its incorporation into a wide range of molecular scaffolds.

Q & A

Q. What analytical methods detect trace impurities from incomplete chlorination?

- Workflow :

- Use HPLC with UV detection (λ = 210 nm) to quantify residual carboxylic acid.

- Confirm via FT-IR by tracking O-H stretches (~2500–3500 cm⁻¹) in crude product .

Data Contradictions and Resolution

- Synthesis Yield Variability :

- Conflict : Some protocols report 70–80% yields with SOCl₂, while others achieve 90%+ using oxalyl chloride.

- Resolution : Optimize stoichiometry (1:1.2 acid-to-chlorinating agent ratio) and reflux time (6–8 hours) for reproducibility .

- Stability in Solvents :

- Conflict : Divergent data on stability in DCM (degradation reported after 24 hours vs. 72 hours).

- Resolution : Conduct stability tests under inert atmospheres to exclude moisture/O₂ interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.